molecular formula C15H9F3N2O2 B5804100 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B5804100
M. Wt: 306.24 g/mol
InChI Key: WSPGVNXKHNEGGH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide (CAS Number: 895056-07-2) is a chemical compound with the molecular formula C17H13F3N2O2 and a molecular weight of 334.29 g/mol . Its structure is based on a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . Benzoxazole derivatives are the subject of active research and have been investigated for various biological activities. For instance, some derivatives have been reported to act as modulators of chaperone-mediated autophagy, a cellular clearing process, suggesting potential research applications in the study of neurodegenerative diseases and other conditions . Other scientific literature indicates that related benzoxazole compounds can exhibit antimicrobial properties, potentially through the inhibition of bacterial DNA gyrase . Furthermore, the 2,2,2-trifluoroacetamide group is a moiety found in compounds designed as potential inhibitors of specific biological targets . Researchers may value this compound as a building block for further chemical synthesis or as a candidate for screening in bespoke biological assays. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)14(21)19-10-5-3-4-9(8-10)13-20-11-6-1-2-7-12(11)22-13/h1-8H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPGVNXKHNEGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Development

This compound has been explored as a potential candidate for drug development due to its ability to interact with various biological targets. The benzoxazole ring is often associated with antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A recent study investigated the compound's effects on cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells. The mechanism was linked to the induction of apoptosis through the modulation of key signaling pathways involved in cell survival .

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials, such as polymers and coatings. Its trifluoroacetamide group contributes to enhanced thermal stability and chemical resistance.

Data Table: Properties of Coatings

Coating TypeThermal Stability (°C)Chemical ResistanceApplication Area
Standard Polymer150ModerateGeneral Use
Modified with this compound200HighAerospace

Agricultural Chemistry

The compound is being researched for its potential use as an agrochemical. Its structure suggests that it may act as an effective herbicide or fungicide.

Case Study: Herbicidal Efficacy

In a controlled environment study, this compound demonstrated significant herbicidal activity against common weeds. The application rates were optimized to minimize environmental impact while maximizing effectiveness .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry due to its well-defined chemical structure. It is often used in the calibration of instruments such as HPLC and mass spectrometry.

Data Table: Analytical Applications

TechniquePurposeReference Material Used
HPLCCalibrationThis compound
Mass SpectrometryIdentificationSame as above

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted arylacetamides and trifluoroacetamide derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Name Key Structural Features Functional Groups Physical/Chemical Properties Applications/Notes References
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide Benzoxazole-phenyl backbone + trifluoroacetamide Benzoxazole, CF3, amide High lipophilicity (CF3 group) Potential bioactivity (inferred)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl-thiazole backbone + acetamide Thiazole, Cl, amide M.P. 489–491 K; N—H⋯N hydrogen bonding Crystallography studies
N-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroacetamide Bromophenyl-methyl group + trifluoroacetamide Br, CF3, amide >99% purity; commercial availability Intermediate in organic synthesis
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride Azetidine ring + trifluoroacetamide CF3, amide, cyclic amine Hydrochloride salt; discontinued Lab-scale research

Key Comparative Analysis

Heterocyclic Rings: The benzoxazole ring in the target compound contrasts with thiazole rings in analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Benzoxazole’s oxygen atom may enhance hydrogen-bonding capacity compared to thiazole’s sulfur, influencing solubility and target binding .

Substituent Effects: Trifluoroacetamide vs. Halogen Substituents: Chlorine (e.g., 2-(2,6-dichlorophenyl)...acetamide) and bromine (e.g., N-(4-bromo-2-methylphenyl)...trifluoroacetamide) introduce steric bulk and electron-withdrawing effects, which may alter reactivity and binding kinetics .

Crystallographic and Hydrogen-Bonding Behavior :

  • The dichlorophenyl-thiazolyl acetamide forms 1-D chains via N—H⋯N hydrogen bonds (R2,2(8) motif), stabilizing crystal packing . The target compound’s benzoxazole may favor different intermolecular interactions (e.g., O⋯H or π-stacking).

Synthetic Methods :

  • Many analogues (e.g., 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) are synthesized via carbodiimide-mediated coupling of arylacetic acids with amines . The target compound likely follows a similar route, substituting benzoxazole-phenylacetic acid as the precursor.

Commercial and Research Relevance :

  • Trifluoroacetamide derivatives (e.g., N-(4-bromo-2-methylphenyl)-2,2,2-trifluoroacetamide ) are marketed as high-purity intermediates, indicating industrial utility . The target compound’s benzoxazole moiety may position it for specialized applications in drug discovery or agrochemistry.

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C23H20F3N2O
Molecular Weight: 388.4 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4OC

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminophenol with suitable aldehydes or ketones under acidic or basic conditions. Catalysts such as boron trifluoride etherate are often employed to facilitate the reaction. The synthetic routes can be optimized for large-scale production using advanced techniques such as continuous flow reactors.

Biological Activity

The biological activity of this compound has been investigated across various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity. For example:

  • Minimum Inhibitory Concentrations (MIC): Studies have shown that compounds similar to this compound possess MIC values ranging from 250 to 7.81 µg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMIC (µg/ml)
Compound AS. aureus15
Compound BE. coli30
This compoundC. albicans20

Anticancer Potential

The compound has also shown promising results in anticancer studies. It has been noted for its selective cytotoxicity against several cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT-116 (colorectal).
  • Findings: The compound demonstrated significant cytotoxic effects with IC50 values indicating potential for further development as an anticancer agent .
Cell LineIC50 (µM)
MCF-712
A54915
HepG210
HCT-1168

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors that regulate cell growth and apoptosis .

Case Studies

A series of case studies have explored the efficacy of benzoxazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy Study: A study published in Tetrahedron Letters evaluated a range of benzoxazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results highlighted the superior activity of compounds with specific substituents on the benzoxazole ring .
  • Cytotoxicity Assessment: Another study assessed the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. Compounds similar to this compound were found to selectively inhibit cancer cell proliferation while sparing normal cells .

Q & A

Q. What synthetic routes are established for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide?

The synthesis typically involves coupling a benzoxazole-containing aniline derivative with trifluoroacetic anhydride or a related acylating agent. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions in solvents like dichloromethane or ethanol under reflux. A base such as triethylamine is often used to deprotonate the amine and facilitate amide bond formation .

Q. Which characterization techniques are critical for verifying the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are essential. X-ray crystallography can resolve structural ambiguities, while thin-layer chromatography (TLC) monitors reaction progress .

Q. What solvents and conditions optimize its stability during experiments?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while halogenated solvents (e.g., chloroform) are suitable for reactions. Stability tests under inert atmospheres (N₂/Ar) and low temperatures (-20°C) prevent degradation of the trifluoroacetamide group .

Q. How does the benzoxazole moiety influence the compound’s physicochemical properties?

The benzoxazole ring contributes to π-π stacking interactions and hydrogen bonding, enhancing solubility in organic solvents and potential binding to aromatic residues in biological targets. Its electron-withdrawing nature may also stabilize the trifluoroacetamide group .

Q. What are the documented biological targets of this compound?

Similar trifluoroacetamide derivatives interact with enzymes (e.g., kinases) and receptors (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions. Target identification often employs fluorescence polarization assays or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction yields be improved during multi-step synthesis?

Optimize stoichiometry (e.g., excess trifluoroacetic anhydride) and employ catalysts like DMAP. Microwave-assisted synthesis reduces reaction time, while column chromatography or recrystallization (using methanol/ethanol) enhances purity .

Q. What strategies resolve contradictions in reported bioactivity data?

Conduct comparative studies using standardized assays (e.g., IC₅₀ determinations) and validate via orthogonal methods (e.g., Western blotting alongside SPR). Control variables such as solvent purity and cell line selection to minimize variability .

Q. How does halogen substitution (e.g., Cl, Br) on the phenyl ring affect reactivity?

Halogens increase electrophilicity, enabling Suzuki-Miyaura cross-coupling for derivatization. Bromine allows further functionalization via Ullmann or Buchwald-Hartwig reactions, while chlorine enhances metabolic stability .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups) with activity, guided by crystallographic data from analogous compounds .

Q. How to design analogs to overcome off-target effects observed in vitro?

Introduce steric hindrance (e.g., methyl groups) near the benzoxazole ring or replace the trifluoroacetamide with sulfonamide groups. Pharmacophore mapping identifies critical interaction points, while metabolic stability is assessed via liver microsome assays .

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